molecular formula C20H13BrO B15197512 7-Bromo-2,3-diphenyl-benzofuran

7-Bromo-2,3-diphenyl-benzofuran

Cat. No.: B15197512
M. Wt: 349.2 g/mol
InChI Key: ONLZOBAEZFBPAG-UHFFFAOYSA-N
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Description

7-Bromo-2,3-diphenyl-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-diphenyl-benzofuran typically involves the bromination of 2,3-diphenyl-benzofuran. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

7-Bromo-2,3-diphenyl-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition and apoptosis .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2,3-diphenyl-benzofuran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties compared to its analogs .

Properties

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

7-bromo-2,3-diphenyl-1-benzofuran

InChI

InChI=1S/C20H13BrO/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13H

InChI Key

ONLZOBAEZFBPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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